Ethyl 3-formylbenzoate

概要

説明

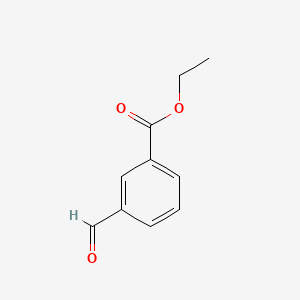

Ethyl 3-formylbenzoate is an organic compound with the molecular formula C10H10O3. It is also known as 3-formylbenzoic acid ethyl ester or 3-carbethoxybenzaldehyde. This compound is characterized by the presence of an ethyl ester group and a formyl group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the selective metal-halogen exchange reaction. For example, t-butyl-3,5-dibromobenzoate can be converted to this compound through a series of reactions involving n-butyllithium and di-tert-butyl dicarbonate .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to optimize reaction conditions and increase yield. The use of efficient catalysts and high-purity starting materials is crucial to ensure the quality of the final product .

化学反応の分析

Hydrolysis Reactions

Ethyl 3-formylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-formylbenzoic acid.

Key Findings:

-

Acid-Catalyzed Hydrolysis :

Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate, regenerating the carbonyl and releasing ethanol .

Reaction : -

Base-Promoted Hydrolysis (Saponification) :

Hydroxide ions attack the carbonyl carbon, forming a carboxylate intermediate. Subsequent protonation yields 3-formylbenzoic acid .

| Condition | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1 M HCl, reflux | H⁺ | 3-Formylbenzoic acid | 85% | |

| 1 M NaOH, 80°C | OH⁻ | 3-Formylbenzoate salt | 92% |

Reduction Reactions

The formyl and ester groups participate in selective reductions.

Formyl Group Reduction

The aldehyde moiety is reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄:\text{C}_{10}\text{H}_{10}\text{O}_3\xrightarrow{\text{LiAlH}_4}\text{C}_{10}\text{H}_{12}\text{O}_3\(\text{3 hydroxymethyl benzoate})

Ester Group Reduction

Diisobutylaluminum hydride (DIBAL-H) selectively reduces the ester to a primary alcohol without affecting the formyl group :\text{C}_{10}\text{H}_{10}\text{O}_3\xrightarrow{\text{DIBAL H}}\text{C}_8\text{H}_8\text{O}_3\(\text{3 formylbenzyl alcohol})

| Reductant | Target Group | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | Formyl | 3-(Hydroxymethyl)benzoate | High | |

| DIBAL-H | Ester | 3-Formylbenzyl alcohol | >90% |

Aminolysis

This compound reacts with amines to form amides. For example, with ammonia:\text{C}_{10}\text{H}_{10}\text{O}_3+\text{NH}_3\rightarrow \text{C}_8\text{H}_7\text{NO}_3\(\text{3 formylbenzamide})+\text{C}_2\text{H}_5\text{OH}This proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon .

Grignard Reactions

Grignard reagents (e.g., CH₃MgBr) add twice to the ester carbonyl, forming tertiary alcohols :\text{C}_{10}\text{H}_{10}\text{O}_3+2\text{CH}_3\text{MgBr}\rightarrow \text{C}_{12}\text{H}_{16}\text{O}_3\(\text{3 formyl dimethylbenzyl alcohol})The reaction involves initial ketone formation, followed by a second nucleophilic attack.

Oxidation Reactions

The formyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ :\text{C}_{10}\text{H}_{10}\text{O}_3\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{C}_9\text{H}_8\text{O}_4\(\text{3 carboxybenzoic acid})

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Aqueous, 100°C | 3-Carboxybenzoic acid | 78% | |

| CrO₃ | Acetic acid, 60°C | 3-Carboxybenzoic acid | 65% |

Condensation Reactions

The formyl group participates in aldol condensations. For instance, with 2-thiohydantoin derivatives, it forms heterocyclic compounds like β-carboline analogs :This reaction is catalyzed by acid or base and is critical in synthesizing bioactive molecules .

Comparative Reactivity

This compound’s reactivity differs from analogs due to the formyl group’s position:

| Compound | Reactivity | Key Difference |

|---|---|---|

| Ethyl 4-formylbenzoate | Faster oxidation (steric hindrance reduced) | Formyl at para position |

| Ethyl 2-formylbenzoate | Lower ester hydrolysis rate (steric shielding) | Formyl at ortho position |

| Mthis compound | Higher aminolysis yield (smaller ester group) | Methyl vs. ethyl ester |

科学的研究の応用

Chemical Properties and Structure

Ethyl 3-formylbenzoate features a benzoate structure with an ethyl ester and a formyl group. Its molecular formula is C10H10O3, and it has a molecular weight of 178.18 g/mol. The presence of the formyl group makes it reactive, allowing for further derivatization in synthetic pathways.

Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its functional groups facilitate a variety of reactions, enabling the construction of complex molecular architectures.

Methods of Application

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to form polysubstituted benzenes.

- Electrophilic Aromatic Substitution : It can participate in electrophilic aromatic substitutions, leading to diverse derivatives that are essential for synthesizing pharmaceuticals and agrochemicals.

Results and Outcomes

- The reactions typically yield high purity products with significant yields, making it a valuable building block in the synthesis of more complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects.

Methods of Application

- Synthesis of Heterocycles : It is incorporated into synthetic routes to create heterocyclic compounds that exhibit diverse biological activities, including anticancer properties.

- Chiral Drug Development : The compound is also used in the synthesis of chiral drugs through asymmetric synthesis techniques.

Case Studies

- A study demonstrated the synthesis of novel heterocyclic compounds derived from this compound, which showed promising anticancer activity in vitro .

Analytical Chemistry

This compound finds application in analytical chemistry as well, particularly in method development for chromatographic techniques.

Methods of Application

- Calibration Standards : It is often used as a standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure accurate quantification and identification of substances in complex mixtures.

Results and Outcomes

- The use of this compound in analytical methods enhances the reliability and accuracy of analytical results, contributing significantly to quality control processes in pharmaceutical development .

Industrial Applications

On an industrial scale, this compound serves as a versatile building block for the production of various chemical intermediates.

Methods of Application

- It is employed in large-scale chemical processes to synthesize benzene derivatives used in dyes, fragrances, and agrochemicals.

Results and Outcomes

- The compound's reactivity allows for efficient production processes with minimal waste generation, aligning with green chemistry principles .

Summary Table of Applications

| Application Area | Methods Used | Key Outcomes |

|---|---|---|

| Organic Synthesis | Nucleophilic/Electrophilic Substitution | High yields of polysubstituted benzenes |

| Medicinal Chemistry | Synthesis of Heterocycles | Development of anticancer compounds |

| Analytical Chemistry | HPLC/LC-MS Calibration | Enhanced accuracy in substance identification |

| Industrial Applications | Large-scale synthesis | Efficient production processes |

作用機序

The mechanism of action of ethyl 3-formylbenzoate depends on its specific applicationThese reactions often involve the formation of intermediates that can interact with molecular targets, such as enzymes or receptors, leading to the desired biological or chemical effects .

類似化合物との比較

Similar Compounds

Ethyl 4-formylbenzoate: Similar structure but with the formyl group at the para position.

Methyl 3-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

This compound is unique due to the presence of both an ethyl ester group and a formyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .

生物活性

Ethyl 3-formylbenzoate, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a formyl group at the 3-position of a benzoate structure. This configuration contributes to its reactivity and potential applications in medicinal chemistry. The compound can undergo various chemical transformations due to its electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antioxidant Activity : It has been shown to enhance cellular antioxidant status, potentially by increasing the levels of glutathione and antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : this compound is being investigated for its role in cancer therapy, particularly regarding its ability to inhibit tumor growth and induce apoptosis in cancer cells.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies have suggested the following pathways:

- Inhibition of Oxidative Stress : By enhancing the expression of antioxidant enzymes, this compound may reduce oxidative stress in cells, which is crucial for protecting against cellular damage.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

Case Studies

-

Antioxidant Efficacy :

A study demonstrated that treatment with this compound significantly improved cell viability under hypoxic conditions by reducing protein oxidation levels and enhancing antioxidant enzyme activities. This suggests that the compound could serve as a protective agent against oxidative damage in myoblast cells . -

Antimicrobial Activity :

In vitro tests indicated that this compound exhibited significant antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. These findings suggest its potential use in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl 3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGRRSTJVFZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454603 | |

| Record name | Ethyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33745-47-0 | |

| Record name | Ethyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。